molecular formula C17H27NO4 B1212357 (2S,3R,2'S)-nadolol CAS No. 54933-35-6

(2S,3R,2'S)-nadolol

Cat. No. B1212357
CAS RN: 54933-35-6
M. Wt: 309.4 g/mol
InChI Key: VWPOSFSPZNDTMJ-AEGPPILISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,2'S)-nadolol is an aromatic ether, being the (2S)-3-(tert-butylamino)-2-hydroxypropyl ether of the phenolic hydroxy group of (6S,7R)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol. It is a triol, a secondary amino compound and an aromatic ether. It is an enantiomer of a (2R,3S,2'R)-nadolol.

Scientific Research Applications

Enantiomeric Separation and Chromatography

  • Chiral Separation of β-Blocker Drug Nadolol: Research demonstrates the ability to separate the most active enantiomer, (RSR)-nadolol, from its racemate using simulated moving bed chromatography and perphenyl carbamoylated β-cyclodextrin immobilized onto silica gel. This process is significant for producing nadolol with high purity and yield (Wang & Ching, 2005).
  • Modeling and Simulation: Another study focused on the continuous separation of (RSR)-nadolol enantiomer using non-linear SMB chromatography. The study also proposed a direct simulation approach for SMB separation, demonstrating effective modeling in nadolol's enantiomeric separation (Wang & Ching, 2004).

Liquid Chromatography and Retention Behavior

  • High-Performance Liquid Chromatography (HPLC): Research in 2002 focused on the enantiomeric separation of nadolol using novel heptakis (6-azido-6-deoxy-2, 3-di-O-phenylcarbamolyted) beta-cyclodextrin bonded chiral stationary phase. This study provided insights into optimal separation conditions for nadolol enantiomers (Wang & Ching, 2002).

Adsorption Isotherms and Chromatographic Properties

  • Competitive Adsorption Isotherms: A study conducted in 2003 utilized the h-root method to determine the nonlinear competitive Langmuir isotherms of nadolol components, contributing to understanding the chromatographic separation process of nadolol enantiomers (Wang & Ching, 2003).

Pharmacodynamics and Receptor Interactions

  • β-Adrenergic Receptor Blocking Activity: Nadolol's role as a β-blocker in hypertension and angina pectoris has been studied, focusing on its receptor-blocking properties. This is crucial for understanding nadolol's therapeutic action in various cardiovascular conditions (Evans et al., 1976).

Pharmacokinetics and Drug Transporters

  • Nadolol as a Substrate of Transporters: A 2016 study revealed nadolol to be a substrate of various transporters like OCT1, OCT2, MATE1, MATE2-K, and P-Glycoprotein. This highlights the importance of transporter-mediated drug interactions involving nadolol (Misaka et al., 2016).

Cardiorespiratory Effects and Therapeutic Efficacy

  • Effects on Cardiorespiratory Functions: Studies have examined the effects of nadolol on heart rate, blood pressure, and respiratory functions, contributing to understanding its therapeutic efficacy and interactions with other drugs in treating angina pectoris (Tirlapur & Mir, 1984).

properties

CAS RN

54933-35-6

Product Name

(2S,3R,2'S)-nadolol

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

IUPAC Name

(2S,3R)-5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12-,14-,15+/m0/s1

InChI Key

VWPOSFSPZNDTMJ-AEGPPILISA-N

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1C[C@H]([C@H](C2)O)O)O

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O

Other CAS RN

54933-35-6

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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